molecular formula C22H25NO4 B3529336 N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide

N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide

Cat. No. B3529336
M. Wt: 367.4 g/mol
InChI Key: OYTHRLZMZYHFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide, also known as PAC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PAC is a member of the cyclopentanecarboxamide family of compounds and has been found to have a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been shown to interact with the CB1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. This interaction has been found to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been found to have a range of interesting biochemical and physiological effects. In addition to its interactions with the endocannabinoid system, N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been shown to have anti-inflammatory and antioxidant properties. N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has also been found to inhibit the growth of cancer cells in vitro, although more research is needed to determine its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide as a research tool is its specificity for the CB1 receptor. This specificity allows researchers to study the endocannabinoid system in a more targeted way, which can lead to a better understanding of its role in various physiological processes. However, one limitation of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide is its relatively high cost, which can make it difficult for some researchers to use.

Future Directions

There are many potential future directions for research involving N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide. One area of interest is the development of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide analogs that have improved pharmacological properties. Another area of interest is the use of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide as a tool to study the role of the endocannabinoid system in various disease states, including obesity, diabetes, and neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide and its potential as a therapeutic agent.

Scientific Research Applications

N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide as a tool to study the endocannabinoid system. N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been shown to interact with the CB1 receptor, which is a key component of the endocannabinoid system. This interaction has been found to have a range of interesting effects, including the modulation of pain perception and the regulation of appetite.

properties

IUPAC Name

N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-15(24)16-6-9-18(10-7-16)23-21(25)22(12-4-5-13-22)17-8-11-19(26-2)20(14-17)27-3/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTHRLZMZYHFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide
Reactant of Route 4
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide
Reactant of Route 6
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.